3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanylmethyl group
Preparation Methods
The synthesis of 3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through various synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like TEMPO and other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common reagents used in these reactions include TEMPO for oxidation and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to target enzymes and proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, 2-arylbenzothiazoles are known for their anti-bacterial, anti-fungal, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H22N2O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-benzothiazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S2/c1-17(2,3)21-16(20)19-9-8-12(10-19)11-22-15-18-13-6-4-5-7-14(13)23-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HTVJYPKBIVGTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.